![molecular formula C18H18ClN3O4 B4065058 2-chloro-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide](/img/structure/B4065058.png)
2-chloro-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide
Vue d'ensemble
Description
2-chloro-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide, also known as TAK-659, is a small molecule inhibitor that targets various kinases involved in B-cell receptor signaling. It is a promising drug candidate for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Applications De Recherche Scientifique
Synthesis and Gastroprokinetic Activity
2-chloro-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide and its analogs have been evaluated for their gastroprokinetic activity, indicating the essential role of the amide bond and the specific arrangement of the morpholine ring and N-benzyl group for potent activity. The reversal of the amide linkage in related compounds showed a decline in gastroprokinetic effectiveness, highlighting the structural specificity required for this application (S. Kalo et al., 1995).
Crystal Structure and Biological Evaluation
The crystal structure, spectroscopic properties, and biological activity of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide were studied, revealing insights into the structure-property relationship and its potential antitumor activity. This research underscores the importance of understanding the molecular structure for predicting and enhancing biological effects (Dian He et al., 2014).
Nitroreductase Metabolism and Bioavailability
Studies on the nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide (GW9662) have shown its mutagenicity and pharmacokinetic profile, indicating its potential as a chemopreventive agent. The metabolism of GW9662, particularly its conversion to a reduced metabolite through presystemic metabolism, suggests pathways that could influence its bioavailability and therapeutic efficacy (I. Kapetanovic et al., 2012).
Anticonvulsant Activity
The synthesis and evaluation of 4-nitro-N-phenylbenzamides, including compounds structurally related to 2-chloro-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide, have identified several derivatives with significant anticonvulsant properties. This research contributes to the development of new therapeutic agents for seizure disorders, highlighting the potential of nitrobenzamide derivatives in neuropharmacology (V. Bailleux et al., 1995).
Reduction of Nitroarenes and Azaaromatic Compounds
The reduction of various nitroarenes to aminoarenes using formic acid in the presence of ruthenium catalysts demonstrates the versatile chemical transformations that can be applied to nitrobenzamide derivatives. This method offers a chemoselective approach to modifying nitrobenzamide compounds, potentially opening new pathways for synthesizing aminoarene-based pharmaceuticals and materials (Yoshihisa Watanabe et al., 1984).
Propriétés
IUPAC Name |
2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c19-17-11-15(22(24)25)5-6-16(17)18(23)20-14-3-1-13(2-4-14)12-21-7-9-26-10-8-21/h1-6,11H,7-10,12H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOVZAWUFCCJJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.